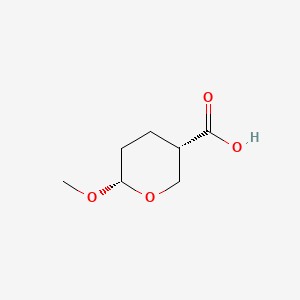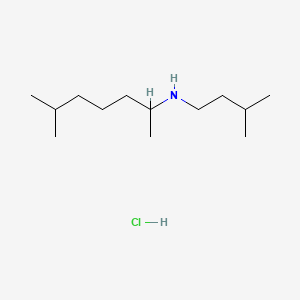
Isopentyl(1,5-dimethylhexyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopentyl (1,5-dimethylhexyl)ammonium chloride is a heterocyclic organic compound with the molecular formula C13H30ClN and a molecular weight of 235.837 g/mol . It is also known by its IUPAC name, 6-methyl-N-(3-methylbutyl)heptan-2-amine hydrochloride . This compound is primarily used in experimental and research settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isopentyl (1,5-dimethylhexyl)ammonium chloride typically involves the reaction of isopentylamine with 1,5-dimethylhexyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or distillation .
Industrial Production Methods
Industrial production of isopentyl (1,5-dimethylhexyl)ammonium chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Isopentyl (1,5-dimethylhexyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually primary or secondary amines.
Substitution: The major products are substituted ammonium salts.
Wissenschaftliche Forschungsanwendungen
Isopentyl (1,5-dimethylhexyl)ammonium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an inhibitor of specific enzymes, such as leucine aminotransferase.
Medicine: Explored for its potential therapeutic effects, including antitubercular activity.
Wirkmechanismus
The mechanism of action of isopentyl (1,5-dimethylhexyl)ammonium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit leucine aminotransferase by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site . This inhibition can lead to various biochemical effects, depending on the pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Octamylamine hydrochloride
- 6-methyl-N-(3-methylbutyl)heptan-2-amine hydrochloride
Uniqueness
Isopentyl (1,5-dimethylhexyl)ammonium chloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
5964-56-7 |
|---|---|
Molekularformel |
C13H30ClN |
Molekulargewicht |
235.84 g/mol |
IUPAC-Name |
6-methyl-N-(3-methylbutyl)heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H29N.ClH/c1-11(2)7-6-8-13(5)14-10-9-12(3)4;/h11-14H,6-10H2,1-5H3;1H |
InChI-Schlüssel |
LOUVMIYRBQFBQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)NCCC(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


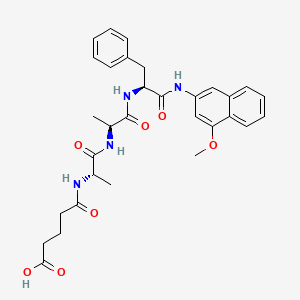

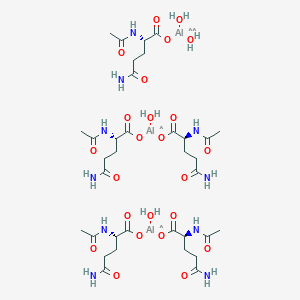
![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-](/img/structure/B13835035.png)


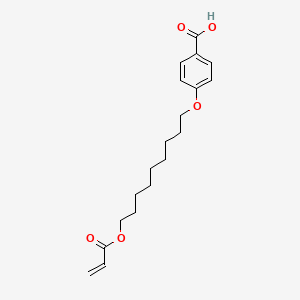
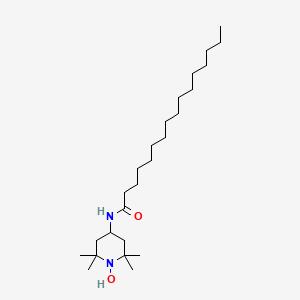
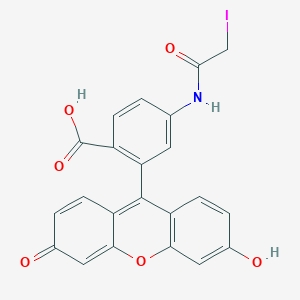
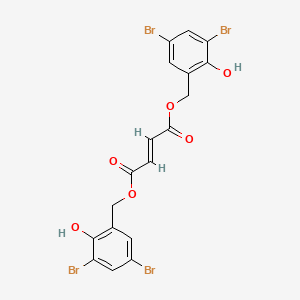
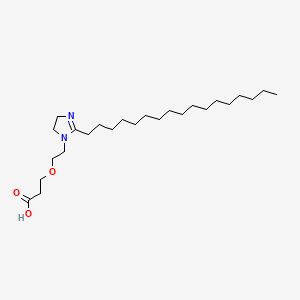
![2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid](/img/structure/B13835087.png)
![tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate](/img/structure/B13835090.png)
